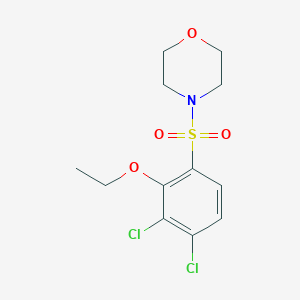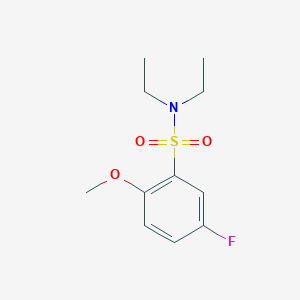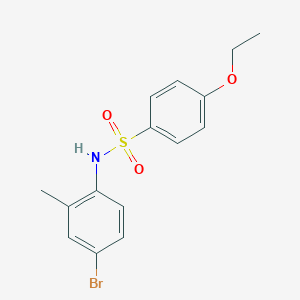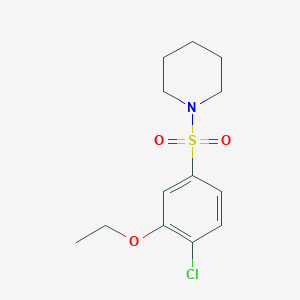![molecular formula C21H26N2O3S B288676 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether](/img/structure/B288676.png)
4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether, also known as CPME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPME is a sulfonamide derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether is not fully understood. However, it is believed that 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether interacts with metal ions through its sulfonamide group, which forms a coordination complex with the metal ion. This interaction results in the activation of the fluorescence of 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether.
Biochemical and Physiological Effects:
4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether has been shown to have minimal toxicity and is not known to have any significant physiological effects. However, its potential as a fluorescent probe for the detection of metal ions in biological samples makes it a promising tool for studying metal ion homeostasis in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether is its high selectivity for metal ions. This makes it a useful tool for the detection of specific metal ions in complex biological and environmental samples. Additionally, 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether is relatively easy to synthesize and has good stability under a wide range of conditions. However, one of the limitations of 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether is its low quantum yield, which can limit its sensitivity for the detection of metal ions in low concentrations.
Future Directions
There are several future directions for the research on 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether. One of the most promising areas of research is the development of new fluorescent probes based on 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether that exhibit higher quantum yields and improved selectivity for specific metal ions. Additionally, the use of 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether as a tool for studying metal ion homeostasis in cells and its potential applications in environmental monitoring are areas that warrant further investigation. Overall, 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether has the potential to be a useful tool for a wide range of scientific applications and its future development and research should be encouraged.
Synthesis Methods
4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether can be synthesized using several methods. One of the most common methods is the reaction of 2-methyl-4-nitrophenol with cinnamylpiperazine in the presence of sodium hydride. The resulting compound is then treated with sulfuryl chloride to obtain 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether. Another method involves the reaction of 2-methyl-4-nitrophenol with cinnamylpiperazine in the presence of potassium carbonate and 18-crown-6 to obtain the intermediate, which is then treated with sodium bisulfite to yield 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether.
Scientific Research Applications
4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether has been extensively studied for its potential applications in various fields. One of the most promising applications of 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether is its use as a fluorescent probe for the detection of metal ions. 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether has been shown to exhibit strong fluorescence in the presence of metal ions such as copper, zinc, and cadmium. This makes 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether a useful tool for the detection of these metal ions in biological and environmental samples.
properties
Product Name |
4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether |
|---|---|
Molecular Formula |
C21H26N2O3S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine |
InChI |
InChI=1S/C21H26N2O3S/c1-18-17-20(10-11-21(18)26-2)27(24,25)23-15-13-22(14-16-23)12-6-9-19-7-4-3-5-8-19/h3-11,17H,12-16H2,1-2H3/b9-6+ |
InChI Key |
RZLBFMNFIMQNOL-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)OC |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B288599.png)




![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B288614.png)


![5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)
![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)


